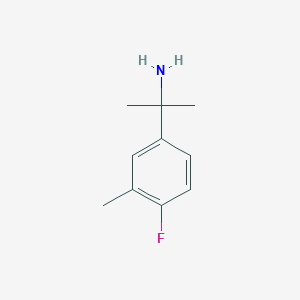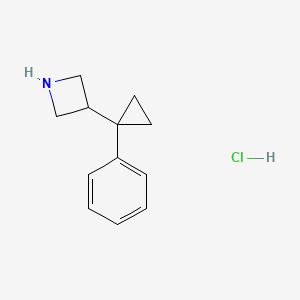
3-(1-Phenylcyclopropyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenylcyclopropyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenylcyclopropyl group attached to the azetidine ring, and it is commonly used in pharmaceutical research and development due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylcyclopropyl)azetidine hydrochloride typically involves the cycloaddition of cyclopropane derivatives with azetidine precursors. One common method includes the [2+2] cycloaddition reaction, where cyclopropane 1,1-diester reacts with aromatic amines under Lewis acid-catalyzed conditions to form the azetidine ring . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylcyclopropyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include azetidine oxides, substituted azetidines, and various amine derivatives .
Scientific Research Applications
3-(1-Phenylcyclopropyl)azetidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Phenylcyclopropyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo ring strain-driven reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with similar structural features.
Azetidine-3-carboxylic acid: Another azetidine derivative used in peptide synthesis.
1-Phenylazetidine: A structurally related compound with a phenyl group attached to the azetidine ring.
Uniqueness
3-(1-Phenylcyclopropyl)azetidine hydrochloride is unique due to the presence of the phenylcyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-(1-phenylcyclopropyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12(6-7-12)11-8-13-9-11;/h1-5,11,13H,6-9H2;1H |
InChI Key |
MCOUCBWYZSNLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2CNC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


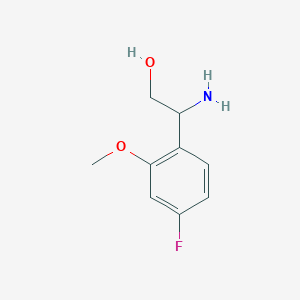
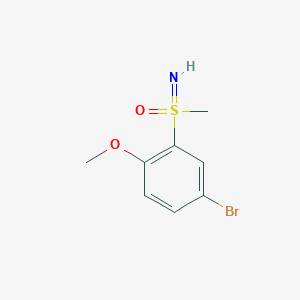
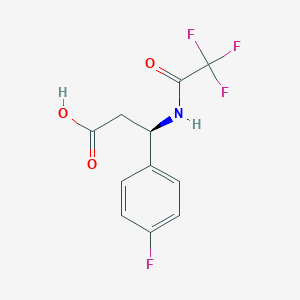
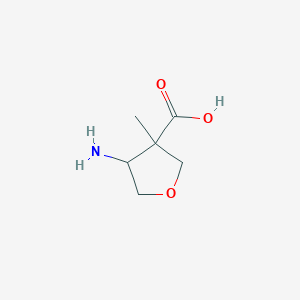
![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
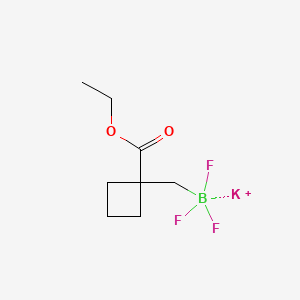
![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
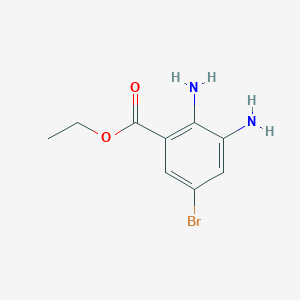
![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
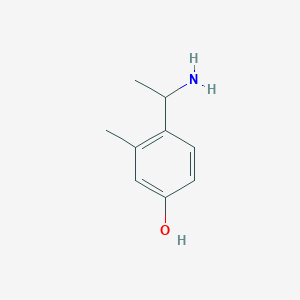
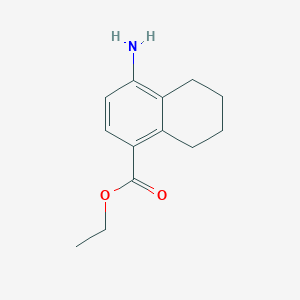
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)

